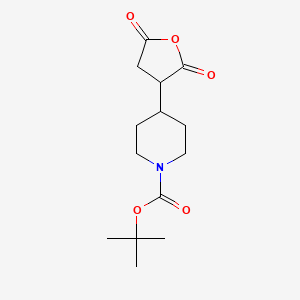

![molecular formula C16H16ClN5O2 B2560549 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide CAS No. 895019-49-5](/img/structure/B2560549.png)

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolo[3,4-d]pyrimidin-5-one . This process is typically accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Scientific Research Applications

Cancer Research and Treatment

The compound’s unique structure makes it an attractive candidate for cancer therapy. Researchers have investigated its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. Notably, several derivatives of this compound have demonstrated potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). The IC50 values for these compounds fall within the nanomolar range, outperforming the reference drug sorafenib .

Antibacterial Properties

While the primary focus has been on cancer, there’s also evidence suggesting antibacterial potential. Some pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Further studies are needed to explore this aspect fully .

Anti-Tubercular Activity

Exploration of related compounds (4-aminopyrrolo[2,3-d]pyrimidines) revealed that certain halogen-substituted phenyl derivatives exhibited improved anti-tubercular activity. While not directly related to our compound, this finding underscores the broader potential of pyrazolo[3,4-d]pyrimidines in combating infectious diseases .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, in particular, demonstrated dual activity against cancer cell lines and CDK2. It induced alterations in cell cycle progression and apoptosis within HCT cells, suggesting a multifaceted mechanism of action.

Mechanism of Action

Target of Action

The primary target of the compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is Cyclin-dependent kinases (CDKs), specifically CDK2 . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer . They are responsible for phosphorylation of key components for cell proliferation .

Mode of Action

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Biochemical Pathways

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide affects the biochemical pathway of cell cycle progression by inhibiting CDK2 . This results in the arrest of the cell growth at the G0-G1 stage .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is the significant inhibition of the growth of examined cell lines . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

properties

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2/c1-2-6-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-5-3-4-11(17)7-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXBUFGQYUQRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2560469.png)

![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)

![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)

![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2560485.png)

![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)